BenchChemオンラインストアへようこそ!

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid

Physicochemical profiling Drug-likeness cPLA2α inhibitor design

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid (CAS 721418-28-6) is a synthetic sulfamoylbenzoic acid derivative with molecular formula C₁₅H₁₄ClNO₅S and molecular weight 355.79 g/mol. The compound features a 4-methoxybenzoic acid core bearing a sulfamoyl (-SO₂NH-) group at the 3-position that is N-substituted with a 4-chlorobenzyl moiety.

Molecular Formula C15H14ClNO5S
Molecular Weight 355.79
CAS No. 721418-28-6
Cat. No. B2760248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid
CAS721418-28-6
Molecular FormulaC15H14ClNO5S
Molecular Weight355.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO5S/c1-22-13-7-4-11(15(18)19)8-14(13)23(20,21)17-9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3,(H,18,19)
InChIKeyDEIJFDZNLYJJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid (CAS 721418-28-6): Sulfamoylbenzoic Acid Research Compound for Receptor and Protein Interaction Studies


3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid (CAS 721418-28-6) is a synthetic sulfamoylbenzoic acid derivative with molecular formula C₁₅H₁₄ClNO₅S and molecular weight 355.79 g/mol . The compound features a 4-methoxybenzoic acid core bearing a sulfamoyl (-SO₂NH-) group at the 3-position that is N-substituted with a 4-chlorobenzyl moiety [1]. It has been described as a receptor antagonist that blocks acetylcholine receptor activity and inhibits amyloid beta production with reported neuroprotective effects in vitro . The compound is supplied as a research tool for studying protein interactions, ligand binding, ion channels, and antibody binding , typically at ≥95% purity .

Why Generic Substitution Fails: Regioisomeric and N-Substitution Differentiation of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid


In-class sulfamoylbenzoic acid derivatives cannot be interchangeably substituted because the position of the sulfamoyl group on the aromatic ring (3- vs. 4-position), the nature of the N-substituent on the sulfamoyl nitrogen (4-chlorobenzyl vs. phenyl, benzyl, or unsubstituted), and the presence or absence of the methoxy group each independently modulate physicochemical properties and target engagement [1][2]. The target compound's 3-sulfamoyl-4-methoxy substitution pattern distinguishes it from the more extensively studied 4-sulfamoylbenzoic acid-based cPLA2α inhibitors [3], while the N-(4-chlorobenzyl) group imparts distinct lipophilicity and putative receptor interactions compared to N-phenyl or N-benzyl analogs. Failure to specify this exact compound may result in altered LogD, pKa, hydrogen-bonding capacity, and consequently divergent biological activity or solubility profiles in assay systems.

Quantitative Differentiation Evidence for 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid vs. Closest Structural Analogs


Substitution Position Matters: Physicochemical Property Comparison of 3-Sulfamoyl-4-methoxy vs. 4-Sulfamoyl Regioisomers

The target compound positions the sulfamoyl group at the 3-position with a methoxy group at the 4-position of the benzoic acid ring. This regioisomeric arrangement contrasts with the 4-sulfamoylbenzoic acid scaffold employed in cPLA2α inhibitor development programs, where the sulfamoyl group occupies the para position relative to the carboxylic acid [1]. The calculated acid pKa of the target compound is 4.06, LogP is 2.63, and LogD at pH 7.4 is -0.50 [2]. In comparison, the unsubstituted 4-sulfamoylbenzoic acid scaffold used in the Borecki et al. inhibitor series exhibits distinct ionization and lipophilicity profiles that influence aqueous solubility and membrane permeability [1]. The topological polar surface area (TPSA) of the target compound is 92.7 Ų , which, combined with its specific LogD profile, may confer different permeability characteristics compared to 4-sulfamoyl regioisomers.

Physicochemical profiling Drug-likeness cPLA2α inhibitor design

N-Substituent Differentiation: 4-Chlorobenzyl vs. Unsubstituted Sulfamoyl Impact on Lipophilicity and Target Interaction Potential

The target compound bears an N-(4-chlorobenzyl) substituent on the sulfamoyl nitrogen, distinguishing it from the simpler 4-methoxy-3-sulfamoylbenzoic acid (CAS 20532-06-3) which carries an unsubstituted -SO₂NH₂ group . This substitution increases the calculated LogP to 2.63 (vs. an estimated lower LogP for the unsubstituted analog based on the absence of the lipophilic chlorobenzyl moiety) [1]. The 4-chlorobenzyl group introduces additional van der Waals contact surface for hydrophobic pocket interactions and a potential halogen-bonding chlorine atom not present in the simpler sulfamoyl analog. By comparison, the structurally related 3-[benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid (CAS 748776-34-3) features an N-benzyl-N-methyl substitution pattern lacking the chlorine atom, which may alter both steric bulk and electronic properties at the sulfamoyl nitrogen .

Structure-activity relationship Lipophilicity modulation Sulfamoyl N-substitution

Chlorine Positional Isomerism: 4-Chlorobenzyl vs. 3-Chlorobenzyl Substitution and Receptor Interaction Potential

The target compound incorporates a 4-chlorobenzyl group (chlorine at para position of the benzyl ring), which can be contrasted with analogs bearing 3-chlorobenzyl substitution. The GLASS ligand database entry SCHEMBL1279662 corresponds to 4-[(3-chlorophenyl)methyl-[(4-methoxyphenyl)methyl]sulfamoyl]benzoic acid (MW 445.91), which features a 3-chlorophenyl group and a different core substitution pattern . While this is not a direct regioisomeric comparator (the core scaffold also differs), it illustrates that chlorine position on the benzyl ring is a recognized structural variable in sulfamoylbenzoic acid chemical space. The para-chloro substitution in the target compound places the electron-withdrawing chlorine at the position most distal from the methylene linker, potentially affecting the conformational preferences and electrostatic surface of the molecule differently than meta-chloro substitution. No head-to-head activity comparison data are currently available in the public domain.

Halogen bonding Receptor binding Positional isomer differentiation

Reported Acetylcholine Receptor Antagonism and Amyloid Beta Inhibition: Qualitative Biological Activity Differentiation

According to vendor technical documentation, 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid is reported to act as a receptor antagonist that blocks acetylcholine receptor activity and inhibits the production of amyloid beta, with demonstrated neuroprotective effects in vitro . This reported dual functional profile—cholinergic receptor modulation combined with amyloid beta reduction—is not commonly described for simpler sulfamoylbenzoic acid analogs such as 4-methoxy-3-sulfamoylbenzoic acid or 4-chloro-3-sulfamoylbenzoic acid, which are primarily characterized as synthetic intermediates or diuretic metabolites rather than as receptor antagonists . It should be noted that the vendor-reported biological activities lack peer-reviewed publication support, and quantitative IC₅₀, Ki, or EC₅₀ values are not publicly available for this compound. The compound is also explicitly noted to be inactive against bacteria and fungi, indicating selectivity for eukaryotic targets .

Acetylcholine receptor antagonist Amyloid beta inhibition Neuroprotection

Recommended Research Application Scenarios for 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid (CAS 721418-28-6)


Neuroscience Research: Acetylcholine Receptor and Amyloid Beta Pathway Studies

Based on the vendor-reported acetylcholine receptor antagonist activity and amyloid beta production inhibition , this compound may serve as a tool compound for studying cholinergic signaling and amyloidogenic pathways in neuronal cell models. Researchers investigating Alzheimer's disease-relevant mechanisms could employ this compound to probe receptor-mediated modulation of amyloid beta levels, with the understanding that quantitative potency parameters (IC₅₀, Ki) require independent experimental determination. The compound's reported inactivity against bacteria and fungi suggests target selectivity compatible with mammalian cell-based neuroscience assays.

Protein Interaction and Ligand Binding Studies in Chemical Biology

The compound is specifically marketed as a research tool for studying protein interactions, ligand binding, ion channels, and antibody binding . Its sulfamoylbenzoic acid scaffold provides hydrogen bond donor/acceptor capacity (2 HBD, 6 HBA) [1] suitable for engaging protein binding pockets, while the 4-chlorobenzyl group offers hydrophobic and potential halogen-bonding contacts. The calculated LogD of -0.50 at pH 7.4 [2] indicates moderate hydrophilicity at physiological pH, which may facilitate aqueous solubility in biochemical assay buffers.

Structure-Activity Relationship (SAR) Studies of Sulfamoylbenzoic Acid Derivatives

The unique 3-sulfamoyl-4-methoxy-N-(4-chlorobenzyl) substitution pattern distinguishes this compound from the 4-sulfamoylbenzoic acid cPLA2α inhibitor series and other sulfamoylbenzoic acid analogs. Incorporating this compound into SAR explorations allows systematic evaluation of how the regioisomeric position of the sulfamoyl group (3- vs. 4-), the presence of the 4-methoxy substituent, and the N-(4-chlorobenzyl) group each contribute to target binding, selectivity, and physicochemical properties. The compound's calculated pKa of 4.06 [2] indicates predominant ionization at the carboxylic acid at physiological pH, relevant to understanding pH-dependent solubility and permeability in SAR campaigns.

Computational Chemistry and Molecular Modeling Validation Studies

With well-defined computed properties including XLogP3 of 2.5 [1], TPSA of 92.7 Ų [1], 6 rotatable bonds, and InChIKey DEIJFDZNLYJJDJ-UHFFFAOYSA-N [1], this compound provides a structurally characterized entry for docking studies, pharmacophore modeling, and molecular dynamics simulations targeting acetylcholine receptors or amyloid-related proteins. The availability of the compound from multiple vendors at 95% purity [1] supports procurement for experimental validation of computational predictions.

Quote Request

Request a Quote for 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.